- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118

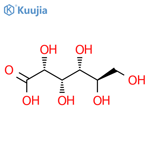

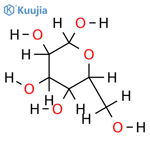

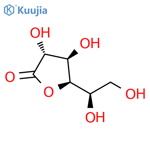

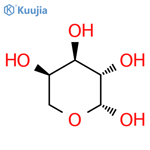

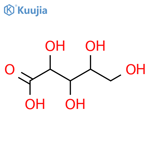

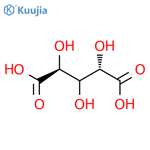

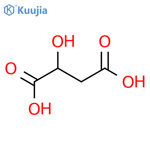

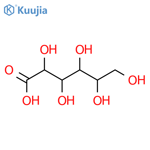

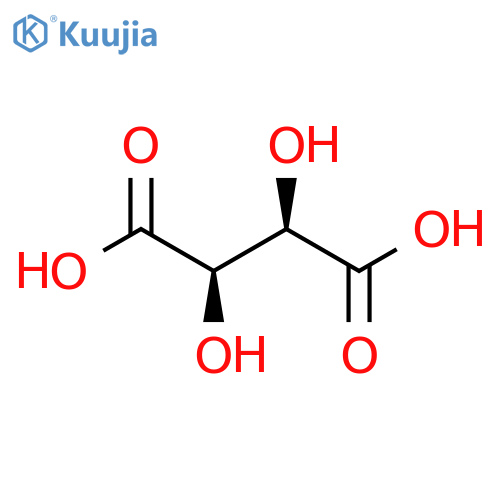

Cas no 87-69-4 (L(+)-Tartaric acid)

L(+)-Tartaric acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (2R,3R)-2,3-Dihydroxysuccinic acid

- 2,3-DIHYDROXYBUTANEDIOIC ACID

- 2,3-DIHYDROXYDUTANEDIOIC ACID

- (2R,3R)-(+)-TARTARIC ACID

- ACIDUM TARTARICUM

- DEXTROTARTARIC ACID

- DIHYDROXYSUCCINIC ACID

- D-TARTARIC ACID

- FEMA 3044

- L-2,3-DIHYDROXYBUTANEDIOIC ACID

- L-2,3-DIHYDROXYSUCCINIC ACID

- L(+)-DIHYDROXYSUCCINIC ACID

- (+)-L-TARTARIC ACID

- L-(+)-TARTARIC ACID

- L-TARTARIC ACID

- L-THREACRIC ACID

- NATURAL TARTARIC ACID

- (R,R)-TARTARIC ACID

- (+)-TARTARIC ACID

- TARTARIC ACID

- L(+)-Tartaric acid

- TARTARIC ACID, L-(+)-(P)

- kyselinavinna

- l-tartaric

- Tartaric

- TARTRATE

- threaricacid

- Tin

- (2R,3R)-2,3-dihydroxybutanedioic acid

- L-threaric acid

- (+)-(R,R)-Tartaric acid

- Threaric acid

- Tartaric acid (VAN)

- Kyselina vinna [Czech]

- Tartaric acid [USAN:JAN]

- Tartaric acid, L-

- Succinic acid, 2,3-dihydroxy

- L-(+)-tartrate

- (2R,3R)-rel-2,3-Dihydroxysuccinic acid

- (2R

- (2R,3R)-Tartaric acid

- d-alpha,beta-Dihydro

- 10w/v% L(+)-Tartaric Acid Solution

- (2R,3R)-2,3-Dihydroxybutanedioic acid (ACI)

- Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]- (ZCI)

- Tartaric acid, L-(+)- (8CI)

- (+)-(2R,3R)-Tartaric acid

- (R,R)-(+)-Tartaric acid

- 1,2-Dihydroxyethane-1,2-dicarboxylic acid

- 2,3-Dihydroxysuccinic acid

- d-α,β-Dihydroxysuccinic acid

- E 334

- NSC 62778

- D-threaric acid

- SMR000875286

- (-)-Tartaric acid

- MLS001333589

- (S,S)-(-)-tartaric acid

- (R,R)-Tartrate

- D-(-)-tartaric acid

- MLSMR

- MLS001333590

- (-)-D-tartaric acid

- MLS001336057

- Linksweinsaeure

- (-)-(S,S)-tartaric acid

- Sodium bitartrate monohydrate

- (S,S)-Tartaric acid

- (-)-Weinsaeure

- D(-)-TARTARIC ACID

- (2S,3S)-Tartaric acid

- (2S,3S)-(-)-tartaric acid

- SMR000112492

- 87-67-2

- 1,3-Propane sultone

-

- MDL: MFCD00064207

- Inchi: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

- InChI-Schlüssel: FEWJPZIEWOKRBE-JCYAYHJZSA-N

- Lächelt: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O

- BRN: 1725147

Berechnete Eigenschaften

- Genaue Masse: 150.016438g/mol

- Oberflächenladung: 0

- XLogP3: -1.9

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Anzahl drehbarer Bindungen: 3

- Monoisotopenmasse: 150.016438g/mol

- Monoisotopenmasse: 150.016438g/mol

- Topologische Polaroberfläche: 115Ų

- Schwere Atomanzahl: 10

- Komplexität: 134

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.76

- Schmelzpunkt: 170-172 °C (lit.)

- Siedepunkt: 191.59°C (rough estimate)

- Flammpunkt: Fahrenheit: 302° f

Celsius: 150° c - Brechungsindex: 12.5 ° (C=5, H2O)

- PH: 1.6 (100g/l, H2O, 25℃)

- Löslichkeit: H2O: soluble1M at 20°C, clear, colorless

- Wasserteilungskoeffizient: 1390 g/L (20 ºC)

- Stabilität/Haltbarkeit: Stable. Incompatible with oxidizing agents, bases, reducing agents. Combustible.

- PSA: 115.06000

- LogP: -2.12260

- Optische Aktivität: [α]20/D +12.4°, c = 20 in H2O

- Sensibilität: Feuchtigkeitsempfindlich

- pka: 2.98, 4.34(at 25℃)

- Merck: 9070

- Spezifische Rotation: 12 º (c=20, H2O)

- FEMA: 3044

- Löslichkeit: Löslich in Wasser, Ethanol und Glycerin, leicht löslich im Äther, unlöslich in Chloroform

L(+)-Tartaric acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 41

- Sicherheitshinweise: S26-S36-S37/39

- RTECS:WW7875000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Sealed in dry,Room Temperature

- Risikophrasen:R36/37/38

- TSCA:Yes

L(+)-Tartaric acid Zolldaten

- HS-CODE:2918120000

- Zolldaten:

China Zollkodex:

2918199090Übersicht:

HS: 2998199090. Sonstiger Alkohol, der andere Oxycarbonsäuren enthält (einschließlich dessen Anhydrid\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2998199090 andere Carbonsäuren mit Alkoholfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

L(+)-Tartaric acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | D-5184-91-TA-5-500mL |

Tartaric acid,0.5000 %w/v in 4% Hydrochloric acid |

87-69-4 | 0.5000 %w/v in 4% Hydrochloric acid | 500mL |

¥ 309 | 2022-04-26 | |

| Enamine | EN300-72271-0.1g |

(2R,3R)-2,3-dihydroxybutanedioic acid |

87-69-4 | 95% | 0.1g |

$19.0 | 2023-07-09 | |

| Ambeed | A144400-500g |

(2R,3R)-2,3-Dihydroxysuccinic acid |

87-69-4 | 98% | 500g |

$6.0 | 2024-05-30 | |

| Ambeed | A144400-1kg |

(2R,3R)-2,3-Dihydroxysuccinic acid |

87-69-4 | 98% | 1kg |

$11.0 | 2024-05-30 | |

| Cooke Chemical | A0963150-1L |

TartaricAcid |

87-69-4 | 10%(w/v) | 1l |

RMB 71.20 | 2025-02-21 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681010223-500g |

L(+)-Tartaric acid |

87-69-4 | 99.5% | 500g |

¥ 74.0 | 2024-07-19 | |

| Cooke Chemical | A7736012-100g |

L-(+)-Tartaric acid |

87-69-4 | Medicinal grade | 100g |

RMB 79.20 | 2025-02-20 | |

| City Chemical | T5182-500GM |

Tartaric Acid T5182 |

87-69-4 | 99% | 500gm |

$28.63 | 2023-09-19 | |

| eNovation Chemicals LLC | D604906-10kg |

L-tartaric acid |

87-69-4 | 98% | 10kg |

$1000 | 2024-06-05 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13668-100g |

L-(+)-Tartaric acid, 99% |

87-69-4 | 99% | 100g |

¥242.00 | 2022-12-26 |

L(+)-Tartaric acid Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Herstellungsverfahren 3

1.2 Reagents: Water ; 5 min, reflux

Herstellungsverfahren 4

Herstellungsverfahren 5

Herstellungsverfahren 6

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Herstellungsverfahren 7

Herstellungsverfahren 8

Herstellungsverfahren 9

Herstellungsverfahren 10

Herstellungsverfahren 11

Herstellungsverfahren 12

1.2 5 min, 90 °C

Herstellungsverfahren 13

Herstellungsverfahren 14

Herstellungsverfahren 15

Herstellungsverfahren 16

Herstellungsverfahren 17

L(+)-Tartaric acid Raw materials

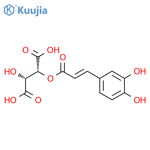

- Caftaric acid

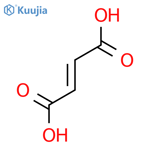

- Maleic acid

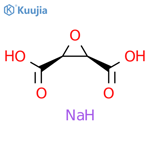

- 2,3-Oxiranedicarboxylic acid, dipotassium salt, (2R,3S)-rel-

- D(+)-Glucose

- cis-Epoxysuccinic acid

- Lignin

- Butanedioic acid,2,3-dihydroxy- (2R,3R)-, potassium salt (1:?)

- 2,5-dihydrofuran-2,5-dione

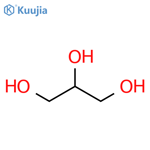

- Glycerol

- 2,3-Oxiranedicarboxylic acid, sodium salt (1:2), (2R,3S)-rel-

L(+)-Tartaric acid Preparation Products

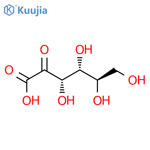

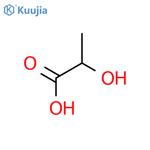

- Oxalic acid (144-62-7)

- Lactate (50-21-5)

- D-Gluconic acid (526-95-4)

- Maleic acid (110-16-7)

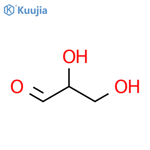

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

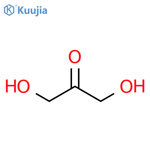

- Dihydroxyacetone (96-26-4)

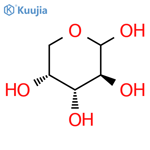

- alpha-D-Pyranose-form-Talose, (34685-56-8)

- alpha-D-Pyranose-form-Talose, (34685-57-9)

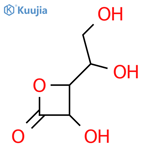

- Gluconic acid, γ-lactone (3158-30-3)

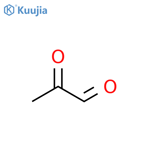

- Pyruvaldehyde (78-98-8)

- L(+)-Tartaric acid (87-69-4)

- Glucaric acid (25525-21-7)

- D-(+)-Glucono-1,5-lactone (90-80-2)

- Malic acid (6915-15-7)

- Fumaric acid (110-17-8)

- propanedioic acid (141-82-2)

- Cyamemazine (3546-03-0)

- b-Arabinopyranose (20242-88-0)

- DL-Glyceraldehyde (56-82-6)

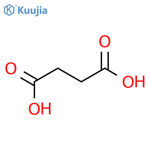

- butanedioic acid (110-15-6)

- Pyruvic acid (127-17-3)

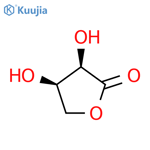

- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)

- GLUCONIC ACID (133-42-6)

- ARABIC ACID (13752-83-5)

- Arabinonic acid, g-lactone (13280-76-7)

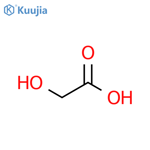

- 2-hydroxyacetic acid (79-14-1)

- Arabinopyranose (89299-64-9)

- D-Arabinaric acid dipotassium salt (6703-05-5)

- 2-Keto-d-gluconic Acid (669-90-9)

L(+)-Tartaric acid Lieferanten

L(+)-Tartaric acid Verwandte Literatur

-

1. A new monohydrated molecular salt of GABA with l-tartaric acid: the structure-forming role of waterE. A. Losev,D. P. Pishchur,E. V. Boldyreva CrystEngComm 2021 23 6086

-

De-Hong Wu,Jia-Zhen Ge,Hong-Lin Cai,Wen Zhang,Ren-Gen Xiong CrystEngComm 2011 13 319

-

Afsaneh Farokhi,Hassan Hosseini-Monfared New J. Chem. 2016 40 5032

-

Rakesh V. Gudavarthy,Niharika Burla,Elizabeth A. Kulp,Steven J. Limmer,Ekkehard Sinn,Jay A. Switzer J. Mater. Chem. 2011 21 6209

-

Leila Hadian-Dehkordi,Hassan Hosseini-Monfared Green Chem. 2016 18 497

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Zuckersäuren und Derivate

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Zuckersäuren und Derivate

Weitere Informationen zu L(+)-Tartaric acid

L(+)-Tartaric Acid (87-69-4) in Pharmaceutical Applications: Key Roles and Benefits

L(+)-Tartaric acid (CAS 87-69-4) is a naturally occurring organic acid widely used in the pharmaceutical industry due to its chiral properties and biocompatibility. As a versatile excipient, it serves as a chiral resolving agent in drug formulation, particularly for enantiomer separation in APIs (Active Pharmaceutical Ingredients). Recent studies highlight its role in enhancing the bioavailability of poorly soluble drugs through salt formation, such as in the case of metformin tartrate. Researchers also explore its potential in sustained-release formulations, where its pH-dependent solubility modulates drug release kinetics. The compound's GRAS (Generally Recognized As Safe) status by FDA makes it a preferred choice for oral and injectable preparations.

87-69-4 L(+)-Tartaric Acid in Advanced Drug Delivery Systems

Innovative drug delivery technologies increasingly utilize L(+)-tartaric acid (87-69-4) as a functional matrix material. Its ability to form stable co-crystals with APIs like anti-inflammatory drugs improves their thermal stability and dissolution rates—a critical factor for fast-acting analgesics. In nanotechnology applications, tartaric acid-modified nanoparticles demonstrate enhanced targeted delivery to tumor sites, as published in recent Journal of Controlled Release studies. The compound's metal-chelating properties are leveraged in novel MRI contrast agents, addressing growing demand for safer imaging diagnostics.

L(+)-Tartaric Acid (87-69-4) in Biopharmaceutical Research Breakthroughs

Cutting-edge research reveals L(+)-tartaric acid's (87-69-4) significance in biologic stabilization. As a lyoprotectant in monoclonal antibody formulations, it prevents protein aggregation during freeze-drying—a crucial requirement for COVID-19 therapeutic antibodies. Studies in Nature Biotechnology demonstrate its effectiveness in maintaining vaccine potency at elevated temperatures, potentially revolutionizing cold chain logistics. The compound's antioxidant synergy with polyphenols is being investigated for neuroprotective drug development against Alzheimer's disease.

Safety and Regulatory Status of 87-69-4 L(+)-Tartaric Acid

Pharmaceutical-grade L(+)-tartaric acid (87-69-4) meets stringent EP/USP/JP compendial standards, with its safety profile extensively documented in ICH guidelines. Toxicological studies confirm its low systemic absorption (<1%) when used as excipient, with no genotoxic risks per OECD 471 testing. The European Medicines Agency (EMA) recently approved its use in pediatric formulations, citing its calcium chelation benefits for bone-targeted drugs. Current GMP manufacturing processes ensure batch-to-batch consistency for critical applications like parenteral nutrition solutions.

Future Trends for L(+)-Tartaric Acid (87-69-4) in Personalized Medicine

Emerging applications position L(+)-tartaric acid (87-69-4) as a key enabler of precision medicine. Its role in 3D-printed polypills allows customized drug combinations with pH-triggered release profiles. Research at MIT highlights its potential in bioresponsive hydrogels for smart insulin delivery. The compound's enantiomeric purity (>99.5%) makes it invaluable for chiral switch strategies in neurology drugs, potentially reducing side effects by 40-60%. Pharmaceutical analysts project 8.2% CAGR growth for tartaric acid derivatives through 2030, driven by biologic formulations and green chemistry initiatives.

87-69-4 (L(+)-Tartaric acid) Verwandte Produkte

- 97-67-6(L-(-)-Malic Acid)

- 526-94-3(Sodium bitartrate)

- 526-95-4(D-Gluconic acid)

- 526-99-8(Galactaric acid)

- 868-14-4(Potassium Bitartrate)

- 133-37-9(DL-Tartaric acid)

- 868-18-8(Sodium tartrate)

- 636-61-3(D-(+)-Malic acid)

- 299-27-4(D-Gluconic Acid Potassium Salt)

- 1442432-29-2(3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride)